![molecular formula C10H10N2 B1145349 3-Amino-2-methyl-3-phenylacrylonitrile CAS No. 19389-49-2](/img/structure/B1145349.png)
3-Amino-2-methyl-3-phenylacrylonitrile
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Description
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Knoevenagel condensation, where aldehydes react with compounds having active methylene groups to produce acrylonitriles. For example, a series of 3-(4-substituted phenyl)-2-arylacrylonitriles were synthesized using this method, emphasizing the versatility of acrylonitrile compounds in chemical synthesis. This process highlights the synthetic route that could be applied to 3-Amino-2-methyl-3-phenylacrylonitrile, focusing on the condensation reactions and the use of aldehydes and active methylene compounds (Percino et al., 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using various techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the conformation and configuration of molecules, highlighting the importance of structural determination in understanding the chemical behavior of molecules like 3-Amino-2-methyl-3-phenylacrylonitrile (Quiroga Puello et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving acrylonitrile compounds often include nucleophilic addition due to the electron-deficient carbon in the nitrile group. This reactivity pattern allows for the synthesis of a wide range of derivatives, offering a pathway to modify the 3-Amino-2-methyl-3-phenylacrylonitrile molecule for specific applications (Mittelbach et al., 1987).
Physical Properties Analysis
The physical properties of acrylonitriles, such as solubility, melting point, and boiling point, are crucial for their handling and application in various chemical processes. These properties are influenced by the molecular structure, particularly by substituents on the aromatic ring and the nitrile group, offering insights into the behavior of 3-Amino-2-methyl-3-phenylacrylonitrile under different conditions (Li et al., 2009).
Chemical Properties Analysis
The chemical properties of acrylonitrile compounds are defined by the reactivity of the nitrile group and the potential for further functionalization. Studies on the reactivity of similar molecules provide a foundation for understanding the reactions that 3-Amino-2-methyl-3-phenylacrylonitrile can undergo, including its potential as a precursor for the synthesis of various organic compounds (Baul et al., 2002).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
3-Amino-2-methyl-3-phenylacrylonitrile serves as a precursor in the synthesis of heterocyclic compounds. For instance, reactions with naphthalen-2-ol Mannich bases lead to the formation of 1,4-dihydropyridine-3,5-dicarbonitriles, showcasing its utility in the creation of complex nitrogen-containing cycles, which are of interest due to their pharmacological activities (Lukashenko et al., 2020). Moreover, the compound has been involved in the cross-coupling of C–H bonds directed by a U-shaped template, highlighting its role in novel arylation and methylation strategies (Wan et al., 2013).
Dye Development and Chromophore Synthesis
In the domain of dyes and pigments, 3-Amino-2-methyl-3-phenylacrylonitrile contributes to the synthesis of heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives. These dyes exhibit solvatochromic behavior and have potential applications in various industrial sectors, including textiles and biological staining (Karcı & Karcı, 2008).
Sensor Development
The compound has been utilized in the development of fluorescent probes for detecting hypochlorous acid, a significant biomarker in disease diagnostics. A phenanthroimidazole-based fluorescent probe synthesized using this compound showed high selectivity and sensitivity, proving its applicability in bio-imaging and environmental monitoring (Zhao et al., 2017).
Corrosion Inhibition
In materials science, derivatives of 3-Amino-2-methyl-3-phenylacrylonitrile have been explored as corrosion inhibitors, demonstrating the compound's versatility in enhancing the durability of metals in corrosive environments. This highlights its potential in extending the life of materials used in various industrial applications (Boughoues et al., 2020).
properties
IUPAC Name |
(Z)-3-amino-2-methyl-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6H,12H2,1H3/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGWWPQIGAWSV-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methyl-3-phenylacrylonitrile |
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